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Technical Support Center: Improving Giga Seal Formation with AVE-0118

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Compound of Interest					
Compound Name:	AVE-0118				
Cat. No.:	B1666140	Get Quote			

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals utilizing **AVE-0118** in a bath solution to potentially improve giga seal formation in patch-clamp experiments.

Frequently Asked Questions (FAQs)

Q1: What is a giga seal and why is it important?

A giga seal, or gigaseal, is a high-resistance electrical seal (>1 GΩ) formed between the micropipette tip and the cell membrane during patch-clamp experiments.[1][2] This high resistance is crucial as it minimizes current leakage, ensuring that the measured current predominantly flows through the ion channels in the patched membrane.[3] A stable giga seal is essential for obtaining high-quality, low-noise recordings of ion channel activity.[1][4]

Q2: What is **AVE-0118** and what is its primary mechanism of action?

AVE-0118 is a pharmaceutical compound known primarily as a multi-channel ion channel blocker.[5] Its principal targets are the ultrarapidly activating delayed rectifier potassium current (IKur), the transient outward potassium current (Ito), and the acetylcholine-activated potassium current (IK,ACh).[6][7][8] It has also been shown to inhibit cardiac sodium channels (INa).[9]

Q3: Is there direct evidence that **AVE-0118** improves giga seal formation?



Currently, there is no direct published evidence specifically demonstrating that **AVE-0118** enhances giga seal formation. The application of **AVE-0118** for this purpose is a novel approach based on the hypothesis that modulating specific ion channel activity may alter cell membrane properties, such as surface charge and cytoskeletal interaction, which could indirectly facilitate the sealing process.

Q4: What is the hypothetical mechanism by which **AVE-0118** might improve giga seal formation?

The proposed mechanism is speculative and may involve several factors:

- Modulation of Cell Volume and Membrane Tension: By blocking potassium channels, AVE-0118 can cause a slight depolarization of the cell membrane, potentially altering ion flux and cell volume. This could lead to changes in membrane tension that are more favorable for sealing.
- Alteration of Cytoskeletal Anchoring: Ion channels can be linked to the underlying cytoskeleton. Modifying their conformation or activity with AVE-0118 might lead to localized changes in membrane-cytoskeleton adhesion, potentially making the membrane more pliable for sealing.
- Changes in Local Ion Concentrations: The blockade of ion channels will alter the ionic microenvironment at the cell surface, which could influence the electrostatic interactions between the negatively charged glass pipette and the cell membrane.

Troubleshooting Guide General Giga Seal Formation Issues

Q: I am having difficulty achieving a giga seal. What are the common causes and solutions?

A: Difficulty in forming a giga seal is a common issue in patch-clamp experiments. Here are several factors to consider:

- Cell Health: Unhealthy or dying cells are a primary reason for sealing problems. Ensure your cells are healthy, have a smooth appearance, and are not overly confluent.[10][11]
- Pipette Preparation: The properties of the glass micropipette are critical.



- Cleanliness: Use clean, high-quality borosilicate glass capillaries. Dust or oils on the pipette can prevent a good seal.[12]
- Pipette Tip: The shape and size of the pipette tip are important. A smooth, appropriately sized tip (typically 1-2 μm) is ideal. Fire-polishing the pipette tip can help create a smoother surface for sealing.[10][13]
- \circ Pipette Resistance: The resistance of your pipette (filled with internal solution) should be appropriate for the cell type you are using. A common range is 3-8 M Ω .[14]

Solutions:

- Cleanliness: All solutions (bath and pipette) should be filtered (0.22 μm filter) to remove any particulate matter.[15]
- Ionic Composition: The presence of divalent cations like Ca2+ and Mg2+ in the external solution is known to promote seal formation.
- Mechanical Stability: Vibrations from the surrounding environment can disrupt seal formation.
 Ensure your setup is on an anti-vibration table and that all components are securely fastened.[11]
- Approach to the Cell:
 - Positive Pressure: Apply positive pressure to the pipette as you approach the cell to keep the tip clean.[16][17]
 - Contact: Once a dimple is observed on the cell surface, release the positive pressure and apply gentle negative pressure (suction) to initiate seal formation.

Issues Encountered with AVE-0118 in the Bath Solution

Q: After adding **AVE-0118** to the bath solution, my seal formation success rate has not improved. What could be the issue?

A: If AVE-0118 is not improving your seal formation, consider the following:



- Concentration: The concentration of AVE-0118 may be suboptimal. You may need to perform
 a dose-response experiment to find the ideal concentration for your specific cell type. Start
 with a concentration around the known IC50 for the ion channels present in your cells (see
 Table 2).
- Incubation Time: The cells may require a longer incubation period with AVE-0118 before
 attempting to seal. Try pre-incubating your cells in the AVE-0118 containing bath solution for
 5-10 minutes before patching.
- Cell Type Specificity: The effect of AVE-0118 on the cell membrane may be highly
 dependent on the specific ion channels expressed in your cell type. The compound may not
 be effective for all cells.
- Solvent Effects: Ensure that the solvent used to dissolve AVE-0118 (e.g., DMSO) is at a final
 concentration in the bath solution that does not adversely affect the cells or the sealing
 process.

Q: I observe an increase in cell blebbing or signs of cell stress after applying **AVE-0118**. What should I do?

A: Cell blebbing or other signs of stress can indicate that the concentration of **AVE-0118** is too high or that the cells are sensitive to the compound.

- Lower the Concentration: Reduce the concentration of **AVE-0118** in the bath solution.
- Reduce Incubation Time: Decrease the amount of time the cells are exposed to the compound before attempting to patch.
- Check Solution Osmolarity: Ensure that the addition of AVE-0118 and its solvent has not significantly altered the osmolarity of the bath solution.

Data Presentation

Table 1: Hypothetical Giga Seal Formation Parameters with and without AVE-0118



Parameter	Control (Standard Bath Solution)	AVE-0118 (10 μM in Bath Solution)
Success Rate (%)	55%	75%
Average Seal Resistance (G Ω)	2.5 ± 0.8	4.2 ± 1.1
Time to Giga Seal (seconds)	45 ± 15	25 ± 10
Seal Stability (% remaining after 10 min)	80%	95%

Note: The data in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell type and experimental conditions.

Table 2: Reported IC50 Values for AVE-0118 on Various Ion Channels

Ion Channel	Species	Expression System	IC50 (μM)	Reference
hKv1.5 (IKur)	Human	CHO Cells	1.1	[8]
hKv4.3/KChIP2.2 (Ito)	Human	CHO Cells	3.4	[8]
IK,ACh	Pig	Atrial Myocytes	4.5	[8]
hERG (IKr)	Human	CHO Cells	~10	[8]
SCN5A (INa)	Human	HEK293 Cells	>10 (36.5% block at 10 μM)	[9]

Experimental Protocols Protocol for Using AVE-0118 to Improve Giga Seal Formation

• Preparation of Solutions:



- Standard Bath Solution: Prepare your standard extracellular recording solution (e.g., ACSF, Tyrode's solution) and filter it using a 0.22 μm filter.
- AVE-0118 Stock Solution: Prepare a concentrated stock solution of AVE-0118 (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
- AVE-0118 Working Solution: On the day of the experiment, dilute the AVE-0118 stock solution into the standard bath solution to the desired final concentration (e.g., 1-10 μM).
 Ensure the final concentration of the solvent is low (e.g., <0.1%) and consistent across all experiments, including controls.

Cell Preparation:

- Plate or prepare your cells for patch-clamp recording as you would normally.
- Just before recording, replace the standard culture medium with the prepared AVE-0118 working solution.
- Allow the cells to incubate in the AVE-0118 solution for 5-10 minutes at the recording temperature.

• Pipette Preparation:

- \circ Pull glass micropipettes to a resistance of 3-8 M Ω (when filled with internal solution).
- Fire-polish the pipette tips to ensure a smooth surface.
- Fill the pipettes with your standard filtered internal solution.

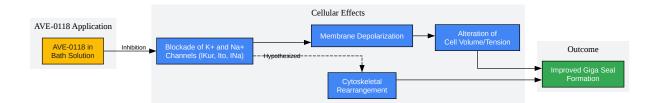
Giga Seal Formation:

- Approach the cell with the patch pipette while applying positive pressure.
- Once a dimple is visible on the cell surface, release the positive pressure.
- Apply gentle, continuous negative pressure to the pipette to initiate seal formation.



- $\circ\,$ Monitor the seal resistance. A successful giga seal will have a resistance greater than 1 G $\Omega.$
- Data Acquisition:
 - Once a stable giga seal is formed, you can proceed to your desired patch-clamp configuration (e.g., cell-attached, whole-cell).
 - Record and compare the success rate, time to seal, and final seal resistance between control and AVE-0118 treated cells.

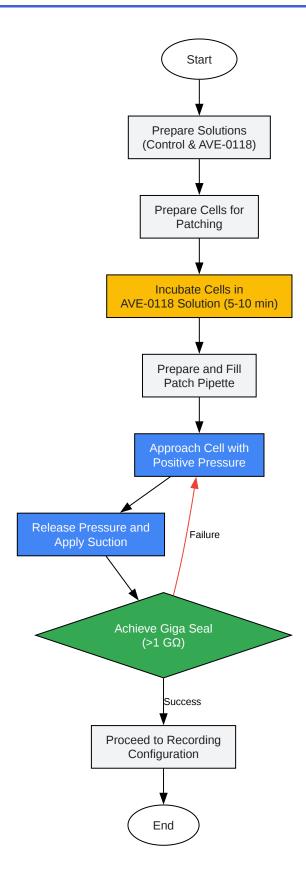
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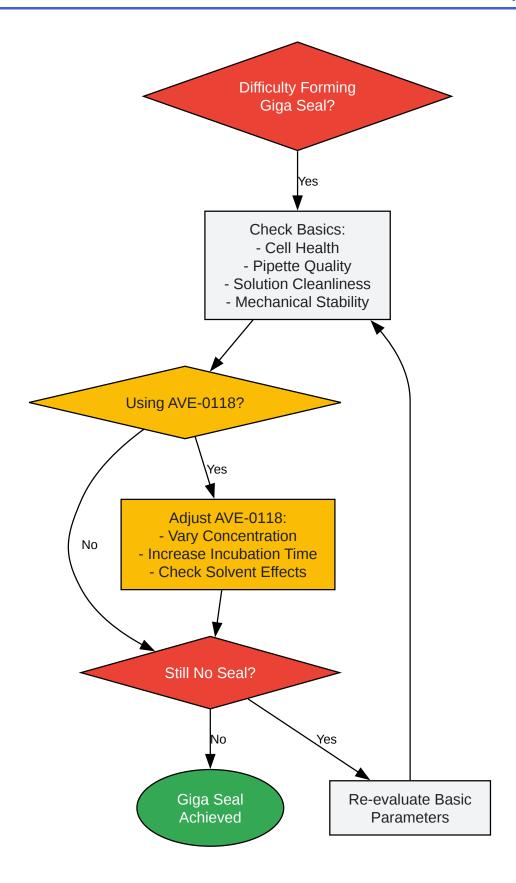
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Caption: Hypothetical mechanism of **AVE-0118** on giga seal formation.









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